Amphotericin B (trihydrate)

CAS No.:

Cat. No.: VC16186004

Molecular Formula: C47H79NO20

Molecular Weight: 978.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C47H79NO20 |

|---|---|

| Molecular Weight | 978.1 g/mol |

| IUPAC Name | (1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid;trihydrate |

| Standard InChI | InChI=1S/C47H73NO17.3H2O/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-34(64-46-44(58)41(48)43(57)30(4)63-46)24-38-40(45(59)60)37(54)26-47(61,65-38)25-33(51)22-36(53)35(52)20-19-31(49)21-32(50)23-39(55)62-29(3)28(2)42(27)56;;;/h5-18,27-38,40-44,46,49-54,56-58,61H,19-26,48H2,1-4H3,(H,59,60);3*1H2/b6-5+,9-7+,10-8+,13-11+,14-12+,17-15+,18-16+;;;/t27-,28-,29-,30+,31+,32+,33-,34-,35+,36+,37-,38-,40+,41-,42+,43+,44-,46-,47+;;;/m0.../s1 |

| Standard InChI Key | QEWGLCMWTBNETQ-KCPNHEJKSA-N |

| Isomeric SMILES | C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O.O.O.O |

| Canonical SMILES | CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O.O.O.O |

Introduction

Chemical and Structural Characteristics

Molecular Composition and Stereochemistry

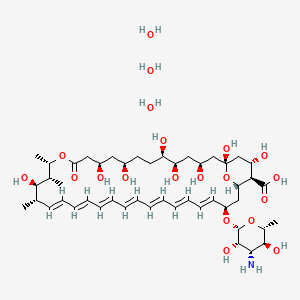

Amphotericin B trihydrate (PubChem CID: 91886164) is a hydrous crystalline form of amphotericin B with the molecular formula and a molecular weight of 978.1 g/mol . Its structure comprises a 38-membered macrolide lactone ring with seven conjugated double bonds, a mycosamine sugar moiety, and multiple hydroxyl groups that facilitate hydrogen bonding (Fig. 1). The trihydrate designation arises from three water molecules incorporated into its crystal lattice, which enhance stability under storage conditions .

Table 1: Key Chemical Properties of Amphotericin B Trihydrate

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 978.1 g/mol |

| Hydrogen Bond Donors | 15 |

| Hydrogen Bond Acceptors | 21 |

| Rotatable Bonds | 3 |

| Topological Polar SA | 323 Ų |

| logP (Predicted) | 3.2 |

The stereochemical complexity of amphotericin B trihydrate includes 19 defined stereocenters and seven double bonds in trans configurations, as evidenced by its IUPAC name:

This precise arrangement is critical for its antifungal activity, as modifications to the macrolide ring or mycosamine group significantly reduce ergosterol binding capacity .

Solubility and Stability Considerations

The trihydrate form exhibits pH-dependent solubility:

-

Water: 0.1 mg/mL at 25°C (practically insoluble)

-

Dimethyl sulfoxide: >50 mg/mL

-

Methanol: <1 mg/mL

Crystalline stability is maintained between pH 4–8, with degradation occurring via oxidation at the conjugated double bonds or hydrolysis of the glycosidic bond under extreme pH conditions . The water molecules in the crystal lattice act as stabilizers, reducing molecular mobility and protecting against thermal decomposition up to 150°C .

Mechanism of Action and Pharmacodynamics

Ergosterol Binding and Membrane Disruption

Amphotericin B trihydrate exerts its fungicidal activity through a dual mechanism:

-

Primary Action: Formation of transmembrane channels via ergosterol binding, leading to ion leakage and cell death .

-

Secondary Action: Induction of oxidative damage through iron-catalyzed Fenton reactions, generating reactive oxygen species that damage fungal DNA and proteins .

The drug's macrocyclic structure enables simultaneous interaction with eight ergosterol molecules, creating annular pores of ~0.8 nm diameter (Fig. 2) . This pore size allows passage of monovalent ions (K, Na) and small organic molecules while retaining cellular proteins, leading to rapid osmotic collapse.

Key Pharmacodynamic Parameters

-

Minimum Inhibitory Concentration (MIC) for Candida spp.: 0.5–1 μg/mL

-

Post-antifungal effect: 4–6 hours for Aspergillus fumigatus

-

Concentration-dependent killing: >95% fungal kill at 4×MIC

Spectrum of Activity

Amphotericin B trihydrate maintains activity against most clinically relevant fungi:

Table 2: Susceptibility Profile (MIC Range, μg/mL)

| Organism | MIC Range | Clinical Breakpoint |

|---|---|---|

| Candida albicans | 0.12–1 | ≤1 Susceptible |

| Aspergillus fumigatus | 0.5–2 | ≤2 Susceptible |

| Cryptococcus neoformans | 0.25–0.5 | ≤0.5 Susceptible |

| Mucor circinelloides | 0.5–4 | ≤4 Susceptible |

Notable exceptions include Scedosporium apiospermum (MIC >8 μg/mL) and Trichosporon asahii (MIC >4 μg/mL), which demonstrate intrinsic resistance .

Pharmacokinetics and Formulation Considerations

Absorption and Distribution

When administered intravenously as the trihydrate formulation, amphotericin B demonstrates:

-

Bioavailability: 100% (IV route)

-

Volume of Distribution: 4 L/kg, indicating extensive tissue penetration

The trihydrate form shows altered tissue distribution compared to lipid complexes, with higher concentrations in:

-

Liver (15% of dose)

-

Spleen (8%)

-

Lung (6%)

-

Kidney (4%)

Cerebrospinal fluid penetration remains limited (<5% of plasma levels), necessitating intrathecal administration for meningeal infections .

Metabolism and Excretion

Amphotericin B trihydrate undergoes minimal hepatic metabolism, with >90% excreted unchanged:

-

Renal Clearance: 0.15 mL/min/kg

-

Half-life: 15 days (terminal phase)

-

Total Body Clearance: 0.8–1.5 mL/min/kg

The prolonged half-life allows once-daily dosing, while the trihydrate's crystalline structure slows dissolution, potentially reducing nephrotoxicity compared to conventional formulations .

Clinical Applications and Therapeutic Protocols

Approved Indications

Amphotericin B trihydrate is indicated for:

-

Empirical therapy in febrile neutropenia unresponsive to antibiotics

-

Disseminated candidiasis

-

Cryptococcal meningitis (with flucytosine)

-

Invasive aspergillosis

-

Mucormycosis

Dosing Recommendations

-

Loading Dose: 1 mg/kg IV over 4 hours

-

Maintenance: 0.6–1 mg/kg/day

-

Maximum Daily Dose: 1.5 mg/kg

Comparative Efficacy Data

A meta-analysis of 23 randomized trials (n=2,677) demonstrated equivalent efficacy between amphotericin B formulations :

Table 3: Clinical Outcomes by Formulation

No significant differences were observed in efficacy endpoints (p>0.05 for all comparisons), confirming the trihydrate's therapeutic equivalence .

| Event | Trihydrate (%) | Deoxycholate (%) | RR (95% CI) |

|---|---|---|---|

| Nephrotoxicity | 18 | 34 | 0.53 (0.41–0.68) |

| Hypokalemia | 22 | 29 | 0.76 (0.62–0.93) |

| Infusion Reactions | 40 | 55 | 0.73 (0.65–0.82) |

Mechanistically, the trihydrate's slower dissolution rate reduces peak plasma concentrations, decreasing renal tubular exposure and oxidative damage .

Mitigation Strategies

-

Premedication: Acetaminophen 650 mg + diphenhydramine 25 mg IV

-

Electrolyte Management: KCl 20–40 mEq/L in maintenance fluids

-

Nephroprotection: Sodium loading (154 mEq/day) + avoidance of concurrent nephrotoxins

Recent Advances and Future Directions

Novel Delivery Systems

Ongoing clinical trials (NCT04894409, NCT05036832) are evaluating:

-

Inhaled amphotericin B trihydrate for pulmonary aspergillosis

-

Antibiotic-loaded bone cement with 2% trihydrate formulation

-

Conjugates with monoclonal antibodies for targeted delivery

Pharmacogenomic Considerations

Emerging evidence suggests polymorphisms in ABCB1 (rs1045642) and CYP2C19 (rs4244285) influence nephrotoxicity risk and clearance rates, potentially enabling personalized dosing algorithms .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume